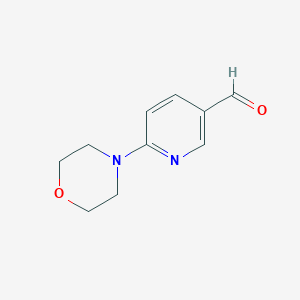

6-Morpholinonicotinaldehyde

Übersicht

Beschreibung

Sp-Adenosin-5’-O-(1-Thiodiphosphat) (Natriumsalz) ist ein Isomer des schwefelhaltigen Nukleotidderivats ADP-α-S. Diese Verbindung wirkt als Inhibitor der Phosphorylasekinase mit einer Inhibitionskonstante (Ki) von 0,53 µM . Es ist bekannt für die Förderung der Aggregation von isolierten menschlichen Blutplättchen und die Induktion der Relaxation in Carbamoylcholin-vorkontraktierten Meerschweinchen-Taenia coli .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Sp-Adenosin-5’-O-(1-Thiodiphosphat) (Natriumsalz) beinhaltet die Veresterung von Adenosin mit Thiodiphosphorsäure. Die Reaktion erfordert typischerweise eine kontrollierte Umgebung mit spezifischen Reagenzien und Katalysatoren, um sicherzustellen, dass das richtige Isomer gebildet wird .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet die großtechnische Synthese unter Verwendung von automatisierten Reaktoren, um präzise Reaktionsbedingungen zu gewährleisten. Der Prozess beinhaltet Reinigungsschritte wie Kristallisation und Chromatographie, um hohe Reinheitsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sp-Adenosin-5’-O-(1-Thiodiphosphat) (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen führen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) involves the esterification of adenosine with thiodiphosphoric acid. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the correct isomer is produced .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Wissenschaftliche Forschungsanwendungen

Sp-Adenosin-5’-O-(1-Thiodiphosphat) (Natriumsalz) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Funktioniert als Inhibitor der Phosphorylasekinase, wodurch es für Studien im Zusammenhang mit Enzymaktivität und -regulation nützlich ist.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Thrombozytenaggregation und Muskelflexibilität.

Industrie: Wird bei der Herstellung von spezialisierten biochemischen Reagenzien und Arzneimitteln eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen durch die Hemmung der Phosphorylasekinase, einem Enzym, das am Glykogenstoffwechsel beteiligt ist. Es bindet an die katalytischen und allosterischen Stellen des Enzyms und verhindert dessen Aktivität. Diese Hemmung führt zu einer reduzierten Phosphorylierung von Zielproteinen, die verschiedene zelluläre Prozesse beeinflusst .

Wirkmechanismus

The compound exerts its effects by inhibiting phosphorylase kinase, an enzyme involved in glycogen metabolism. It binds to the catalytic and allosteric sites of the enzyme, preventing its activity. This inhibition leads to reduced phosphorylation of target proteins, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin-5’-O-(2-Thiodiphosphat): Ein weiteres schwefelhaltiges Nukleotidderivat mit ähnlichen inhibitorischen Wirkungen auf Enzyme.

Adenosin-5’-O-(3-Thiotriphosphat): Ein Agonist des purinergen P2Y1-Rezeptors, der an der Kalziummobilisierung beteiligt ist.

Einzigartigkeit

Sp-Adenosin-5’-O-(1-Thiodiphosphat) (Natriumsalz) ist einzigartig aufgrund seiner spezifischen Hemmung der Phosphorylasekinase und seiner Fähigkeit, die Thrombozytenaggregation und die Muskelflexibilität zu fördern. Diese Eigenschaften machen es sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen wertvoll .

Biologische Aktivität

6-Morpholinonicotinaldehyde (6-MNA) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of 6-MNA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a morpholine ring attached to a nicotinaldehyde structure. This unique configuration contributes to its biological activity.

The biological activity of 6-MNA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 6-MNA acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Modulation : The compound may modulate nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal activity.

Biological Activity Overview

The biological activities of 6-MNA can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Neuromodulatory Effects | Potentially modulates neurotransmitter systems through nAChR interaction. |

| Enzyme Interaction | Inhibits specific enzymes, influencing metabolic pathways. |

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, research indicates that 6-MNA demonstrates significant cytotoxicity against several cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assay

In vitro studies have shown that 6-MNA has an IC50 value in the low micromolar range against HepG2 cells:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 8.26 | 99.39 |

| MCF-7 | 7.89 | 99.93 |

These results suggest that 6-MNA effectively inhibits cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which 6-MNA induces apoptosis in cancer cells involves:

- Cell Cycle Arrest : Treatment with 6-MNA leads to an increased population of cells in the S phase, indicating a blockade in cell cycle progression.

- Apoptotic Pathway Activation : Western blot analyses reveal that 6-MNA treatment upregulates pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and subsequent apoptosis.

Pharmacological Studies

Pharmacological investigations have shown that 6-MNA can modulate various signaling pathways, contributing to its therapeutic potential:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may selectively modulate nAChR activity, which is implicated in neuroprotection and cognitive enhancement.

- CYP450 Interaction : Initial findings suggest that 6-MNA may not be significantly metabolized by cytochrome P450 enzymes, which could enhance its bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEANTSDLFVWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380100 | |

| Record name | 6-Morpholinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173282-60-5 | |

| Record name | 6-Morpholinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(morpholin-4-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.